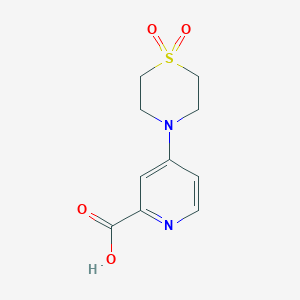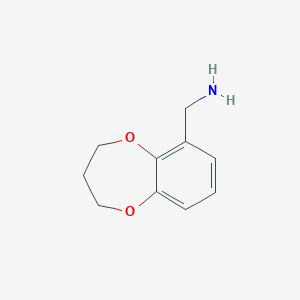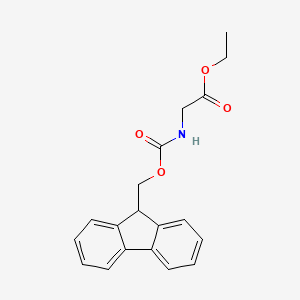![molecular formula C14H21N3O B7863691 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B7863691.png)
4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry This compound features a piperazine ring substituted with a propan-2-yl group and a carbonyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-(Propan-2-yl)piperazine with aniline in the presence of a carbonylating agent. The reaction typically takes place under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the carbonyl group.
Another approach involves the use of protecting groups to selectively functionalize the piperazine ring before introducing the aniline moiety. This method allows for greater control over the reaction conditions and can yield higher purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. The use of high-throughput screening techniques can also optimize the synthesis process, reducing production costs and improving yield.
化学反应分析
Types of Reactions
4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aniline ring, resulting in a wide range of derivatives.
科学研究应用
4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions between piperazine derivatives and biological targets.
Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline can be compared with other piperazine derivatives, such as:
- 4-(Propan-2-yl)piperazine-1-carboxamide
- 4-(Propan-2-yl)piperazine-1-sulfonamide
- 4-(Propan-2-yl)piperazine-1-phosphonate
These compounds share similar structural features but differ in the nature of the functional groups attached to the piperazine ring. The unique combination of the carbonyl group and aniline moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(4-aminophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12/h3-6,11H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWBZJRLTQCYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine](/img/structure/B7863649.png)

![(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine](/img/structure/B7863665.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol](/img/structure/B7863677.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid](/img/structure/B7863685.png)




![2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863734.png)
![2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7863738.png)
